![molecular formula C24H24FN3O4S2 B3012190 N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-69-6](/img/structure/B3012190.png)
N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a tosyl group, a phenyl ring, and a sulfonamide group . Fluorine-containing compounds are widely used in medicine. Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions. For instance, a related compound, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, is obtained by a two-step substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like FTIR, NMR, and MS . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be predicted using computational tools .Scientific Research Applications
Anticancer Activity
Pyrazole derivatives, such as the compound , have been studied for their potential anticancer properties. The presence of a fluorophenyl group in the compound’s structure is significant because fluorinated compounds are often used in medicinal chemistry due to the stability of the C-F bond and their ability to increase the binding affinity of the protein–ligand complex . This compound has shown promise in molecular docking studies, indicating potential inhibition against estrogen receptor alpha (ERα), which is a target for breast cancer therapy .
Anti-Inflammatory Properties
Compounds with a pyrazole core are known to exhibit anti-inflammatory effects. This is particularly relevant for the development of new therapeutic agents that can treat chronic inflammation without the side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Effects
The antimicrobial properties of pyrazole derivatives make them candidates for the development of new antibiotics. With increasing antibiotic resistance, the synthesis of new compounds that can act on resistant strains of bacteria is crucial .
Analgesic Effects
Pyrazoles are also recognized for their analgesic properties. Research into compounds like N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide could lead to the development of new pain-relief medications that may be more effective or have fewer side effects than current options .
Antioxidant Potential
The antioxidant activity of pyrazole derivatives is another area of interest. Antioxidants play a vital role in protecting the body from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
COX-2 Inhibition
Celecoxib is a well-known commercial drug with a pyrazole structure that inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The compound being analyzed could potentially have similar COX-2 inhibitory activity, which would make it a candidate for anti-inflammatory and analgesic drug development .
Future Directions
properties
IUPAC Name |
N-[4-[3-(2-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-19-12-10-18(11-13-19)23-16-24(21-6-4-5-7-22(21)25)28(26-23)34(31,32)20-14-8-17(2)9-15-20/h4-15,24,27H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLKNOCCFANHMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide |
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